molecular formula C18H16F2N2O3 B11178211 N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11178211
M. Wt: 346.3 g/mol
InChI Key: GWSQKMLCCKXEJJ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3,5-difluoroaniline with 4-methoxybenzoyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-difluorophenyl)(4-methoxyphenyl)methylamine
  • 2-[(3,5-difluorophenyl)amino]-N-(4-methoxyphenyl)acetamide

Uniqueness

N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of difluorophenyl and methoxyphenyl groups with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F2N2O3

Molecular Weight

346.3 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16F2N2O3/c1-25-16-4-2-15(3-5-16)22-10-11(6-17(22)23)18(24)21-14-8-12(19)7-13(20)9-14/h2-5,7-9,11H,6,10H2,1H3,(H,21,24)

InChI Key

GWSQKMLCCKXEJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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